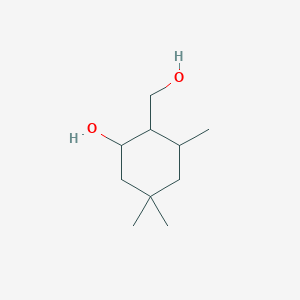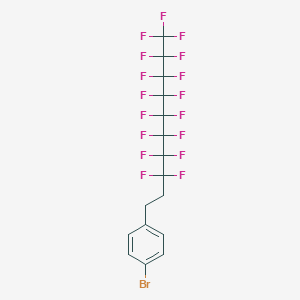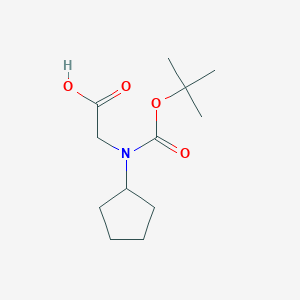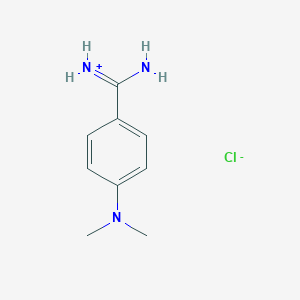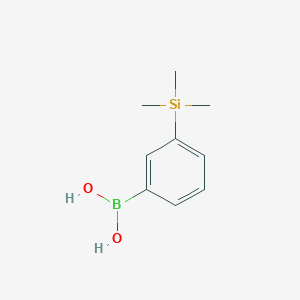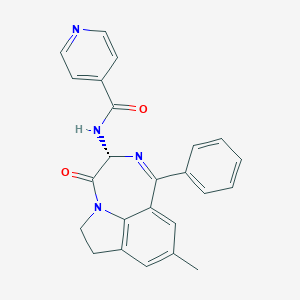
CI-1018
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CI-1018 is a synthetic molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of TLR4 (Toll-like receptor 4), which is a protein that plays a crucial role in the innate immune response.
科学的研究の応用
CI-1018 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, sepsis, and inflammatory bowel disease.
作用機序
CI-1018 works by inhibiting the activity of TLR4, which is a protein that plays a crucial role in the innate immune response. TLR4 is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and triggers an inflammatory response. CI-1018 binds to the TLR4 receptor and prevents the activation of downstream signaling pathways, thereby reducing the production of pro-inflammatory cytokines.
生化学的および生理学的効果
CI-1018 has been shown to have significant biochemical and physiological effects in various disease models. In a study conducted on a mouse model of sepsis, treatment with CI-1018 resulted in a significant reduction in pro-inflammatory cytokine production and improved survival rates. In another study, CI-1018 was shown to reduce the severity of symptoms in a mouse model of rheumatoid arthritis.
実験室実験の利点と制限
CI-1018 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its anti-inflammatory properties and has been shown to be effective in various disease models. However, there are also some limitations to using CI-1018 in lab experiments. It is a non-specific inhibitor of TLR4 and can also inhibit the activity of other proteins that are involved in the innate immune response. This can lead to off-target effects and make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on CI-1018. One area of interest is the development of more specific TLR4 inhibitors that can target only the TLR4 receptor without affecting other proteins in the innate immune response. Another area of interest is the use of CI-1018 in combination with other drugs to enhance its therapeutic efficacy. Finally, there is also a need for more studies to investigate the long-term effects of CI-1018 treatment and its potential side effects.
Conclusion
In conclusion, CI-1018 is a synthetic molecule that has potential therapeutic applications in various disease conditions. It works by inhibiting the activity of TLR4, a protein that plays a crucial role in the innate immune response. CI-1018 has been extensively studied for its anti-inflammatory properties and has been shown to be effective in various disease models. However, there are also some limitations to using CI-1018 in lab experiments, and more research is needed to investigate its potential long-term effects and side effects.
合成法
CI-1018 is a synthetic molecule that was first synthesized by scientists at Pfizer. The synthesis method involves the condensation of two molecules – 4-amino-2,6-dimethylpyrimidine and 3,5-dichlorobenzaldehyde – in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
CAS番号 |
179024-48-7 |
|---|---|
製品名 |
CI-1018 |
分子式 |
C24H20N4O2 |
分子量 |
396.4 g/mol |
IUPAC名 |
N-[(11R)-6-methyl-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c1-15-13-18-9-12-28-21(18)19(14-15)20(16-5-3-2-4-6-16)26-22(24(28)30)27-23(29)17-7-10-25-11-8-17/h2-8,10-11,13-14,22H,9,12H2,1H3,(H,27,29)/t22-/m0/s1 |
InChIキー |
KYFWUBJMTHVBIF-QFIPXVFZSA-N |
異性体SMILES |
CC1=CC2=C3C(=C1)C(=N[C@H](C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |
SMILES |
CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |
正規SMILES |
CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |
同義語 |
N-[(R)-9-METHYL-4-OXO-1-PHENYL-3,4,6,7-TETRAHYDRO[1,4]DIAZEPINO[6,7,1-HI]INDOL-3-YL]ISONICOTINAMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)
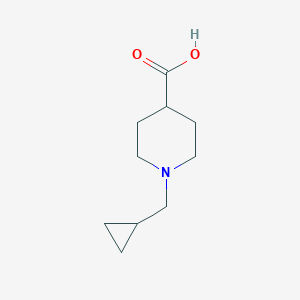
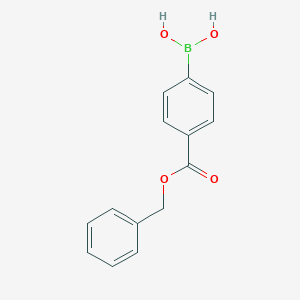
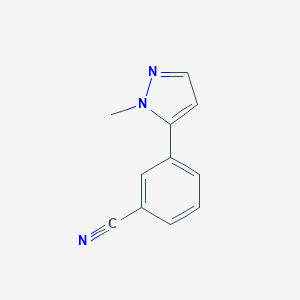
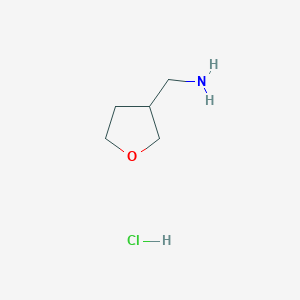
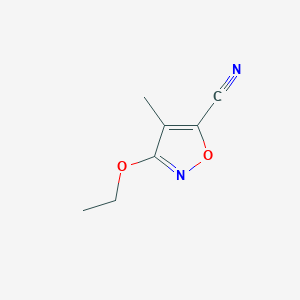
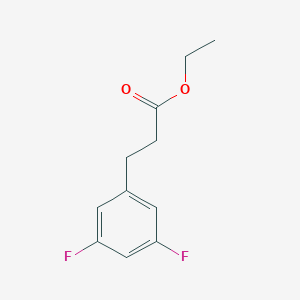
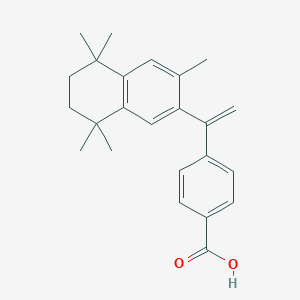
![Furo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B63656.png)
